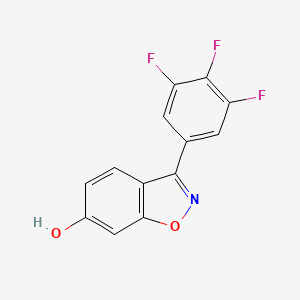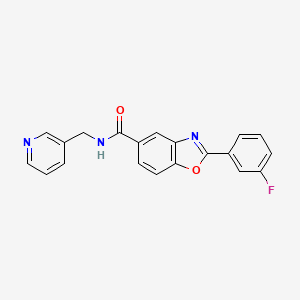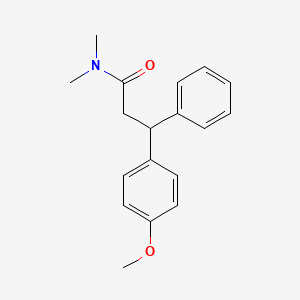![molecular formula C15H21NO2 B6034453 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B6034453.png)
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol is a chemical compound that belongs to the class of piperidinols. It is also known as 3-(2-methoxyphenyl)-1-(3-piperidinyl)-1-propen-3-ol or MPPO. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicine, pharmacology, and organic chemistry.
作用机制
The mechanism of action of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to improve cognitive function.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases. Additionally, it has been shown to have anticonvulsant and analgesic properties.
实验室实验的优点和局限性
One of the advantages of using 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol in lab experiments is its relatively easy synthesis. Additionally, it has been shown to have a high degree of stability under various conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol. One area of focus could be the development of more efficient and cost-effective synthesis methods. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to identify its molecular targets in the body. Furthermore, research could be conducted to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
合成方法
The synthesis of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol involves several steps. The first step is the preparation of 3-(2-methoxyphenyl)-1-propen-3-ol, which is obtained by the reaction of 2-methoxybenzaldehyde with propargyl alcohol in the presence of a base. The second step involves the reaction of 3-(2-methoxyphenyl)-1-propen-3-ol with piperidine in the presence of a catalyst to obtain 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol.
科学研究应用
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anticancer and antitumor properties. In pharmacology, it has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and schizophrenia. In organic chemistry, it has been used as a building block for the synthesis of other compounds.
属性
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-15-9-3-2-6-13(15)7-4-10-16-11-5-8-14(17)12-16/h2-4,6-7,9,14,17H,5,8,10-12H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQPFCURFYWCEW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxyethyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B6034373.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6034378.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6034379.png)
![1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-3-methoxypiperidine](/img/structure/B6034386.png)
![N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6034395.png)
![N-(3-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6034401.png)
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6034407.png)

![N-(4-methoxyphenyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinamine](/img/structure/B6034416.png)

![1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6034431.png)

![1-{3-[2-(2,2-diphenylethyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6034467.png)
![2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6034479.png)